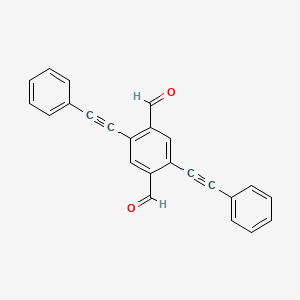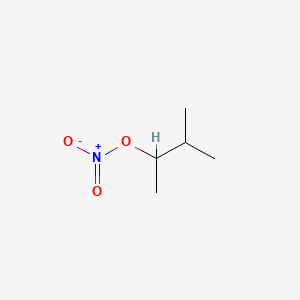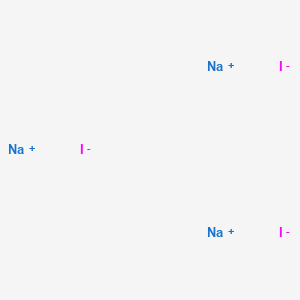![molecular formula C7H10N2O2 B13747753 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) is a heterocyclic compound that belongs to the class of pyrroloimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a fused pyrrole and imidazole ring system, makes it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) can be achieved through various methods. One common approach involves the cyclocondensation of 2-pyrrolocarbonylaminoacetates with carbonyl diimidazole or pyrrole-1-carboxamides in the presence of a base . Another method includes the use of acylethynylpyrroles and tosylmethylisocyanide (TosMIC) under reflux conditions in a t-butoxide/THF system . These reactions typically yield the desired compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of transition metal catalysts such as palladium, rhodium, or copper can facilitate the functionalization of the pyrrole and imidazole rings, leading to higher yields and purity .
化学反応の分析
Types of Reactions
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized imidazole derivatives .
科学的研究の応用
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonism, the compound can bind to the receptor and block the binding of endogenous ligands, leading to a decrease in receptor activation and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]indole-1,3-diones: These compounds share a similar fused ring system but differ in the specific arrangement of the nitrogen atoms and functional groups.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of an imidazole ring.
Uniqueness
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC名 |
7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-7-3-2-4-9(7)6(11)8-5(7)10/h2-4H2,1H3,(H,8,10,11) |
InChIキー |
CNWNKXCLRLNSGE-UHFFFAOYSA-N |
正規SMILES |
CC12CCCN1C(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


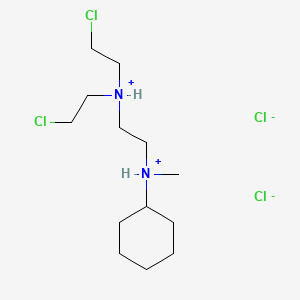
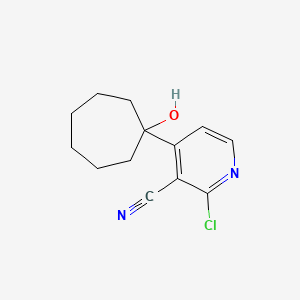
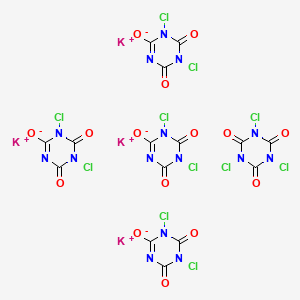
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
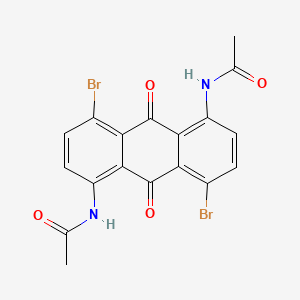
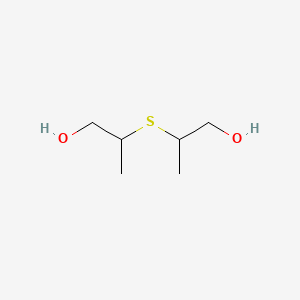
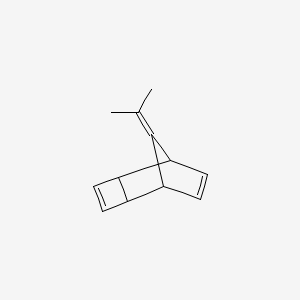
![Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13747714.png)
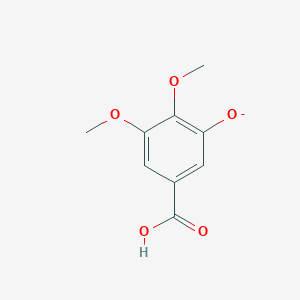
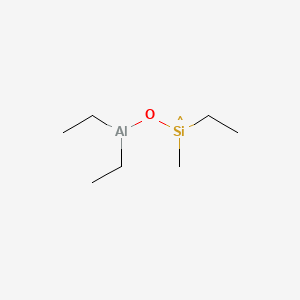
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)
